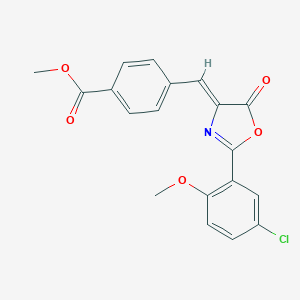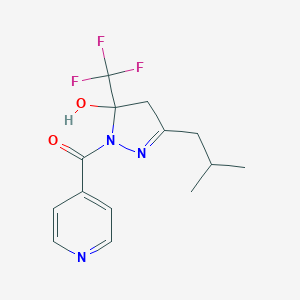![molecular formula C26H23F3N4O4 B299266 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including B cell malignancies and autoimmune disorders.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways involved in B cell proliferation, survival, and differentiation. Inhibition of BTK by 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide leads to the blockade of these signaling pathways, resulting in the suppression of B cell proliferation and survival.
Biochemical and physiological effects:
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent antitumor activity in preclinical models of B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. The biochemical and physiological effects of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide are primarily mediated through the inhibition of BTK and subsequent suppression of B cell receptor signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and selectivity for BTK, which allows for the specific inhibition of B cell receptor signaling. However, the limitations of using 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide include its relatively short half-life and poor solubility, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
For the research and development of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide include the evaluation of its clinical efficacy in patients with B cell malignancies and autoimmune disorders. Additionally, the development of novel formulations and delivery methods may improve its pharmacokinetics and bioavailability. Furthermore, the identification of biomarkers that predict response to 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide may enable the selection of patients who are most likely to benefit from treatment. Finally, the combination of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide with other targeted therapies may enhance its antitumor activity and improve clinical outcomes.
Métodos De Síntesis
The synthesis of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the coupling of two key intermediates, followed by a condensation reaction to form the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide inhibits BTK with high potency and selectivity, leading to the inhibition of B cell receptor signaling and subsequent suppression of B cell proliferation and survival. In vivo studies have demonstrated that 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide has antitumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
Nombre del producto |
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C26H23F3N4O4 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C26H23F3N4O4/c1-17(19-6-3-2-4-7-19)31-23(34)16-37-22-12-10-18(11-13-22)15-30-33-25(36)24(35)32-21-9-5-8-20(14-21)26(27,28)29/h2-15,17H,16H2,1H3,(H,31,34)(H,32,35)(H,33,36)/b30-15+ |
Clave InChI |
QTMBFJNKNSOXBS-FJEPWZHXSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)